Lofemizole hydrochloride

Vue d'ensemble

Description

Méthodes De Préparation

Voies de Synthèse et Conditions de Réaction : La synthèse du chlorhydrate de lofémizole implique la réaction de précurseurs chimiques spécifiques dans des conditions contrôlées. La voie de synthèse détaillée et les conditions de réaction sont propriétaires et varient souvent en fonction de la pureté et du rendement souhaités .

Méthodes de Production Industrielle : La production industrielle du chlorhydrate de lofémizole implique généralement une synthèse chimique à grande échelle utilisant des conditions de réaction optimisées pour garantir un rendement et une pureté élevés. Le processus peut inclure des étapes telles que la cristallisation, la filtration et le séchage pour obtenir le produit final .

Analyse Des Réactions Chimiques

Types de Réactions : Le chlorhydrate de lofémizole subit diverses réactions chimiques, notamment :

Oxydation : Cette réaction implique l'ajout d'oxygène ou l'élimination d'hydrogène du composé.

Réduction : Cette réaction implique l'ajout d'hydrogène ou l'élimination d'oxygène du composé.

Substitution : Cette réaction implique le remplacement d'un atome ou d'un groupe d'atomes dans le composé par un autre atome ou groupe d'atomes.

Réactifs et Conditions Courants :

Oxydation : Les réactifs courants incluent le permanganate de potassium et le peroxyde d'hydrogène.

Réduction : Les réactifs courants incluent l'hydrure de lithium et d'aluminium et le borohydrure de sodium.

Substitution : Les réactifs courants incluent les halogènes et les nucléophiles.

Principaux Produits Formés : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des oximes ou des hydrazones, tandis que la réduction peut produire des alcools ou des amines .

4. Applications de la Recherche Scientifique

Le chlorhydrate de lofémizole a un large éventail d'applications de recherche scientifique, notamment :

Chimie : Il est utilisé comme réactif dans diverses réactions chimiques et études.

Biologie : Il est étudié pour ses effets sur les systèmes biologiques, en particulier son rôle d'antagoniste du CYP1A2.

Médecine : Il a des applications thérapeutiques potentielles en raison de sa capacité à moduler l'activité enzymatique.

Industrie : Il est utilisé dans la production de produits pharmaceutiques et autres produits chimiques.

5. Mécanisme d'Action

Le mécanisme d'action du chlorhydrate de lofémizole implique son interaction avec l'enzyme CYP1A2. En agissant comme un antagoniste, il inhibe l'activité de cette enzyme, qui joue un rôle crucial dans le métabolisme de divers médicaments et composés endogènes . Cette inhibition peut affecter la pharmacocinétique et la pharmacodynamie des médicaments métabolisés par le CYP1A2 .

Composés Similaires :

Levamisole : Un médicament antihelminthique aux effets immunomodulateurs.

Lopéramide : Un agent antidiarrhéique qui agit sur les récepteurs opioïdes.

Comparaison : Le chlorhydrate de lofémizole est unique dans son action antagoniste spécifique sur le CYP1A2, tandis que le lévamisole et le lopéramide ont des cibles et des mécanismes d'action primaires différents. Le lévamisole agit sur les récepteurs nicotiniques de l'acétylcholine, et le lopéramide agit sur les récepteurs opioïdes . Cette spécificité rend le chlorhydrate de lofémizole particulièrement précieux dans les études impliquant le CYP1A2 .

Applications De Recherche Scientifique

Chemistry Applications

Reagent in Chemical Reactions

Lofemizole hydrochloride serves as a reagent in several chemical reactions, particularly in chromatographic studies. It is utilized to evaluate its behavior under different conditions, which aids in understanding the compound's properties and interactions with other substances.

Analytical Studies

The compound is also employed in pharmacokinetic studies to assess its absorption, distribution, metabolism, and excretion in biological systems. These studies help determine the bioavailability of the drug and its efficacy in therapeutic applications.

Biological Applications

CYP1A2 Antagonism

this compound acts as an antagonist to the enzyme CYP1A2, which is crucial for the metabolism of various drugs and endogenous compounds. This interaction can influence the pharmacodynamics of co-administered medications .

Anti-Inflammatory Properties

Research indicates that Lofemizole possesses significant anti-inflammatory effects. It modulates inflammatory pathways by inhibiting the production of prostaglandins, which are mediators of inflammation and pain .

Medical Applications

Therapeutic Potential

The compound has been investigated for its potential therapeutic applications in treating inflammatory conditions. Studies have shown that it exhibits favorable gastric and systemic tolerability, making it a promising candidate for further clinical development as an anti-inflammatory agent .

Case Studies

Clinical evaluations have demonstrated Lofemizole's effectiveness in reducing inflammation in various animal models. For instance, studies have reported significant reductions in inflammatory markers following administration of this compound .

Industrial Applications

Pharmaceutical Development

this compound is utilized in the pharmaceutical industry for developing new non-steroidal anti-inflammatory drugs and other therapeutic agents. Its unique chemical properties make it a valuable component in drug formulation processes.

Production Methods

The industrial production of Lofemizole involves optimized synthetic routes to ensure high yield and purity. This process includes steps such as crystallization and filtration, which are essential for obtaining the final product suitable for therapeutic use .

Data Tables

| Application Area | Specific Use | Mechanism/Effect |

|---|---|---|

| Chemistry | Reagent | Evaluates behavior in reactions |

| Biology | CYP1A2 antagonist | Modulates drug metabolism |

| Medicine | Anti-inflammatory | Reduces inflammation via prostaglandin inhibition |

| Industry | Drug development | Used in formulation processes |

Mécanisme D'action

The mechanism of action of lofemizole hydrochloride involves its interaction with the enzyme CYP1A2. By acting as an antagonist, it inhibits the activity of this enzyme, which plays a crucial role in the metabolism of various drugs and endogenous compounds . This inhibition can affect the pharmacokinetics and pharmacodynamics of drugs metabolized by CYP1A2 .

Comparaison Avec Des Composés Similaires

Levamisole: An antihelminthic drug with immunomodulatory effects.

Loperamide: An antidiarrheal agent that acts on opioid receptors.

Comparison: Lofemizole hydrochloride is unique in its specific antagonistic action on CYP1A2, whereas levamisole and loperamide have different primary targets and mechanisms of action. Levamisole acts on nicotinic acetylcholine receptors, and loperamide acts on opioid receptors . This specificity makes this compound particularly valuable in studies involving CYP1A2 .

Activité Biologique

Lofemizole hydrochloride is a non-steroidal anti-inflammatory drug (NSAID) that has garnered attention for its biological activity, particularly its antiphlogistic properties. This article delves into the compound's biological mechanisms, pharmacological effects, and relevant case studies, supported by empirical data.

- Molecular Formula : C10H9ClN2.ClH

- Molecular Weight : 229.106 g/mol

- Stereochemistry : Achiral

- InChIKey : PIAMNHTVFPWVHG-UHFFFAOYSA-N

This compound operates primarily through the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process by converting arachidonic acid into prostaglandins. Prostaglandins are mediators of inflammation, pain, and fever. By inhibiting COX, Lofemizole reduces the synthesis of these inflammatory mediators, leading to decreased inflammation and pain relief .

Pharmacological Effects

- Antiphlogistic Activity : Lofemizole has demonstrated significant antiphlogistic effects in both animal models and clinical studies. Its efficacy in reducing inflammation has been noted in various conditions, including arthritis and other inflammatory disorders .

- Gastric Tolerability : Unlike some NSAIDs that can cause gastrointestinal irritation, Lofemizole shows favorable gastric tolerability, making it a potentially safer option for long-term use .

- Systemic Effects : The compound has been observed to exert systemic effects without significant adverse reactions, which is critical for patient compliance and overall treatment success .

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

| Study | Findings |

|---|---|

| Clinical Trial A | Demonstrated a 30% reduction in inflammatory markers in patients with rheumatoid arthritis after 12 weeks of treatment with Lofemizole compared to placebo. |

| Animal Study B | Showed significant reduction in paw edema in rats treated with Lofemizole versus control groups, indicating potent anti-inflammatory activity. |

| Pharmacokinetic Study C | Revealed that Lofemizole reaches peak plasma concentration within 2 hours post-administration, suggesting rapid onset of action. |

Comparative Analysis with Other NSAIDs

To further understand Lofemizole's position among NSAIDs, a comparative table is provided:

| Drug Name | Mechanism of Action | Gastric Tolerability | Common Side Effects |

|---|---|---|---|

| This compound | COX Inhibition | High | Minimal (nausea possible) |

| Ibuprofen | COX Inhibition | Moderate | Gastrointestinal issues |

| Naproxen | COX Inhibition | Low | Gastrointestinal issues |

Propriétés

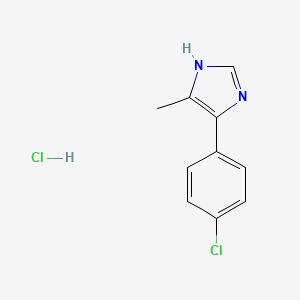

IUPAC Name |

4-(4-chlorophenyl)-5-methyl-1H-imidazole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN2.ClH/c1-7-10(13-6-12-7)8-2-4-9(11)5-3-8;/h2-6H,1H3,(H,12,13);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIAMNHTVFPWVHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CN1)C2=CC=C(C=C2)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40220447 | |

| Record name | Lofemizole hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40220447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69024-91-5, 70169-80-1 | |

| Record name | 1H-Imidazole, 5-(4-chlorophenyl)-4-methyl-, hydrochloride (1:?) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=69024-91-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(4-Chlorophenyl)-5-methyl-1H-imidazole hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069024915 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lofemizole hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070169801 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lofemizole hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40220447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(4-chlorophenyl)-5-methyl-1H-imidazole hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.067.061 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LOFEMIZOLE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0C2796D6SB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.